molecular formula C5H2Cl2N4 B169283 3-Amino-5,6-dichloropyrazine-2-carbonitrile CAS No. 14340-28-4

3-Amino-5,6-dichloropyrazine-2-carbonitrile

Cat. No.: B169283
CAS No.: 14340-28-4
M. Wt: 189 g/mol
InChI Key: YSJNSSANBISNQN-UHFFFAOYSA-N
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Description

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2Cl2N4 It is a derivative of pyrazine, characterized by the presence of amino and dichloro substituents at the 3rd, 5th, and 6th positions, respectively, and a nitrile group at the 2nd position

Scientific Research Applications

3-Amino-5,6-dichloropyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is the viral RNA-dependent RNA polymerase (RdRp) enzyme . This enzyme is crucial for the replication of RNA viruses, making it an attractive target for antiviral drugs.

Mode of Action

Upon cellular uptake, this compound is converted to its active form that inhibits the RdRp enzyme . This inhibition disrupts the replication process of the virus, thereby preventing the virus from multiplying within the host cells.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the viral RNA replication pathway . By inhibiting the RdRp enzyme, the compound disrupts this pathway, leading to a decrease in viral RNA synthesis and thus, a reduction in viral load.

Result of Action

The result of the action of this compound is a significant reduction in viral load . By inhibiting the RdRp enzyme, the compound prevents the replication of the virus, thereby reducing the number of viral particles in the host. This can help to alleviate the symptoms of the viral infection and potentially shorten its duration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the amino and nitrile groups. One common method starts with 3-aminopyrazine-2-carboxylic acid, which undergoes chlorination to form 3-amino-5,6-dichloropyrazine-2-carboxylic acid. This intermediate is then converted to the nitrile derivative through dehydration reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalableThe nitrile group is typically introduced using dehydration agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dichloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
  • 3,6-Dichloropyrazine-2-carbonitrile

Uniqueness

3-Amino-5,6-dichloropyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. Compared to its carboxylic acid and ester analogs, the nitrile group provides a different reactivity profile, making it suitable for different synthetic applications .

Properties

IUPAC Name

3-amino-5,6-dichloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-4(7)11-5(9)2(1-8)10-3/h(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJNSSANBISNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20526176
Record name 3-Amino-5,6-dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14340-28-4
Record name 3-Amino-5,6-dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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